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molecular formula C17H32O4 B8616778 3-Methyl-hexadecanedioic acid CAS No. 101592-14-7

3-Methyl-hexadecanedioic acid

Cat. No. B8616778
M. Wt: 300.4 g/mol
InChI Key: RMCPRRDMUKXQID-UHFFFAOYSA-N
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Patent
US04259518

Procedure details

35 g (0.11 mol) of 3-methyl-5-keto-hexadecanedioic acid (obtained as described under (a) above), 30.8 g (0.55 mol) of potassium hydroxide, 150 ml of diethylene glycol and 20.6 g (0.33 mol) of 80% strength hydrazine hydrate are heated to the reflux temperature for 2 hours. Water and excess hydrazine are then distilled off and the residue is heated for one hour at 220° C. When it has cooled to 15° C., the reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The residue which remains after removing the ethyl acetate from the organic phase is recrystallized from petroleum ether. 30.3 g (91% of theory) of 3-methyl-hexadecanedioic acid are obtained. Melting point: 77°-78° C.
Name
3-methyl-5-keto-hexadecanedioic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][C:8](=O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+].O.NN>C(O)COCCO>[CH3:1][CH:2]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
3-methyl-5-keto-hexadecanedioic acid
Quantity
35 g
Type
reactant
Smiles
CC(CC(=O)O)CC(CCCCCCCCCCC(=O)O)=O
Name
Quantity
30.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Water and excess hydrazine are then distilled off
TEMPERATURE
Type
TEMPERATURE
Details
When it has cooled to 15° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
after removing the ethyl acetate from the organic phase
CUSTOM
Type
CUSTOM
Details
is recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)CCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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